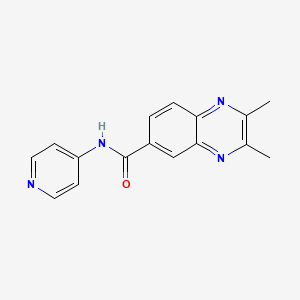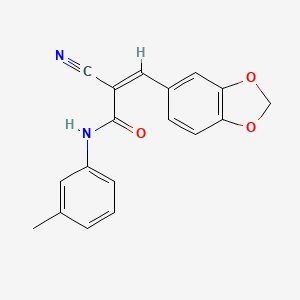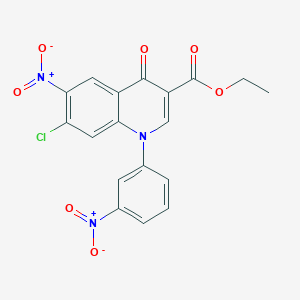![molecular formula C20H26N4O4 B5161083 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5161083.png)
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways.
作用機序
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide inhibits the activity of a specific protein kinase by binding to its ATP-binding site. This prevents the protein kinase from phosphorylating its substrate, which is required for its biological activity. By inhibiting the activity of this protein kinase, this compound can modulate several biological pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by blocking the activity of a specific protein kinase that is involved in cell division. This compound can also modulate the immune response by inhibiting the activity of a protein kinase that is involved in inflammation. In addition, it can induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways.
実験室実験の利点と制限
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific protein kinase, which allows researchers to study the role of this protein kinase in various biological pathways. This compound is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects may be dependent on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide. One area of research is to investigate the role of this compound in other biological pathways, such as autophagy and DNA damage repair. Another area of research is to develop more potent and selective inhibitors of this protein kinase that can be used in cancer therapy. Finally, researchers can investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
This compound is a potent and selective inhibitor of a specific protein kinase that is involved in several biological pathways. It has several scientific research applications, including cancer research and inflammation studies. This compound has biochemical and physiological effects that can modulate various biological pathways. Although there are some limitations to using this compound in lab experiments, it has several advantages, such as stability and ease of synthesis. There are several future directions for research on this compound, including investigating its role in other biological pathways and developing more potent and selective inhibitors.
合成法
The synthesis of 2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide involves several steps. The starting material is 2-amino-N-(2-chloroethyl)benzamide, which is reacted with 1-(methoxyacetyl)piperidine to form an intermediate. This intermediate is then reacted with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid to yield the final product.
科学的研究の応用
2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide is widely used in scientific research to study the role of protein kinases in various biological pathways. It has been shown to inhibit the activity of a specific protein kinase that is involved in cell growth, differentiation, and survival. This compound is also used to investigate the role of protein kinases in cancer, inflammation, and other diseases.
特性
IUPAC Name |
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-27-15-19(25)23-12-7-16(8-13-23)28-18-6-3-2-5-17(18)20(26)21-10-14-24-11-4-9-22-24/h2-6,9,11,16H,7-8,10,12-15H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEYMFZJIKMFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)


![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)
![3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161054.png)
![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)

![ethyl 6-methyl-4-{2-[2-(4-morpholinyl)-2-oxoethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5161068.png)

![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
